molecular formula C15H21F3N2O B13375672 N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine

N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine

Cat. No.: B13375672
M. Wt: 302.33 g/mol
InChI Key: LMSMPVGANXAZEF-UHFFFAOYSA-N
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Description

N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine typically involves a multi-step process. One common method includes the reaction of 4-morpholinepropanol with 2-(trifluoromethyl)benzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the amine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or benzylamine moieties can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a potential drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine can be compared with other similar compounds, such as:

  • N-[3-(4-morpholinyl)propyl]-N-[2-(fluoromethyl)benzyl]amine
  • N-[3-(4-morpholinyl)propyl]-N-[2-(chloromethyl)benzyl]amine
  • N-[3-(4-morpholinyl)propyl]-N-[2-(bromomethyl)benzyl]amine

These compounds share structural similarities but differ in the substituents on the benzylamine moiety, which can influence their chemical properties and applications. The presence of the trifluoromethyl group in this compound imparts unique characteristics, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

Molecular Formula

C15H21F3N2O

Molecular Weight

302.33 g/mol

IUPAC Name

3-morpholin-4-yl-N-[[2-(trifluoromethyl)phenyl]methyl]propan-1-amine

InChI

InChI=1S/C15H21F3N2O/c16-15(17,18)14-5-2-1-4-13(14)12-19-6-3-7-20-8-10-21-11-9-20/h1-2,4-5,19H,3,6-12H2

InChI Key

LMSMPVGANXAZEF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNCC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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